![molecular formula C19H14BrNO3S2 B2527777 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 301687-69-4](/img/structure/B2527777.png)

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

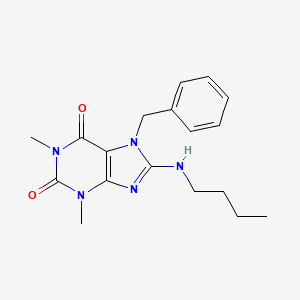

The compound is a derivative of thiazolidine, which is a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. The specific structure mentioned includes a 3-bromophenyl group, a phenylpropanoic acid moiety, and a thiazolidine core with a sulfanyl and an oxo substituent. This type of compound is of interest due to its potential biological activities, including antiproliferative effects against cancer cell lines.

Synthesis Analysis

The synthesis of related thiazolidine derivatives is described in the provided papers. Aryl-2-sulfanylpropenoic acids are used as precursors to synthesize various thiazolidinone derivatives. For instance, these precursors react with trichloroacetonitrile to yield different products depending on the reaction conditions. In absolute ethanol and with triethylamine, 1,3-oxathiolan-5-one derivatives are formed, while in primary alcohols under reflux, 2-alkoxy-2-trichloromethylthiazolidin-4-one derivatives are produced. Additionally, in glacial acetic acid, 5-arylmethylene-2,4-thiazolidinediones are obtained. These reactions demonstrate the versatility of aryl-2-sulfanylpropenoic acids in synthesizing a variety of thiazolidine-based compounds .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is confirmed using various analytical techniques such as elemental analysis, spectral data, and X-ray crystallography. These methods ensure the correct identification of the synthesized compounds and provide detailed information about their molecular geometry and the arrangement of atoms within the molecule. X-ray crystallography, in particular, offers a three-dimensional view of the compound, which is crucial for understanding its potential interactions with biological targets .

Chemical Reactions Analysis

The reactivity of thiazolidine derivatives is influenced by the substituents on the thiazolidine ring. The presence of different functional groups allows these compounds to participate in various chemical reactions, leading to the formation of a wide range of products with potential biological activities. The choice of reagents and reaction conditions can be tailored to synthesize specific derivatives, which can then be tested for their biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are important for their practical application, especially in medicinal chemistry. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion, which are critical factors in drug design. The presence of specific functional groups, like the sulfanyl group, can also influence the compound's ability to interact with biological targets, potentially enhancing its therapeutic effects .

Relevant Case Studies

In the context of antiproliferative activity, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and tested against various human cancer cell lines. The antiproliferative effects were evaluated using the MTT assay, and it was found that the nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring significantly affect the activity. Some synthesized compounds showed potent antiproliferative activity, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antitumor activity, showing moderate activity against most human cancer cell lines. A specific derivative exhibited notable sensitivity against the CCRF-CEM leukemia cell line, highlighting its potential in cancer treatment research (Horishny & Matiychuk, 2021). Further exploration into 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one showed moderate antitumor activity across various malignant tumor cells, indicating a broader applicability in cancer research (Horishny, Chaban, & Matiychuk, 2020).

Antimicrobial Activity

Compounds derived from 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid have been synthesized and tested for their antimicrobial properties. Some of these derivatives exhibited promising activities against a range of microorganisms, suggesting potential for the development of new antimicrobial agents. This includes notable efficacy against both Gram-negative and Gram-positive bacterial strains, as well as fungal pathogens, indicating a wide spectrum of antimicrobial action (Deep et al., 2014).

Synthesis and Characterization

The synthesis routes for these compounds involve reactions that highlight their versatile chemical properties. For instance, the compound's derivatives have been synthesized through reactions with ethanol, amines, and other agents, leading to esters and amides with predicted physicochemical properties and drug likeness. This showcases the compound's potential as a scaffold for further pharmacological exploration (Horishny & Matiychuk, 2021). Additionally, new thiazolidinone, thiazoline, and thiophene derivatives have been developed through synthetic pathways involving key intermediates derived from the compound, demonstrating its utility in the creation of diverse chemical entities with potential biological activity (Gouda et al., 2010).

Safety And Hazards

As of now, there are no explicit safety hazards associated with this compound. However, standard laboratory precautions should apply during handling and experimentation.

Future Directions

- Biological Studies : Investigate its potential as a drug candidate or probe for specific biological targets.

- Synthetic Optimization : Develop efficient synthetic routes to access this compound.

- Structure-Activity Relationship (SAR) : Explore variations around its core structure to enhance desired properties.

Please note that additional literature review and experimental work are essential for a deeper understanding of this compound. For more detailed information, consult the relevant scientific papers12.

properties

IUPAC Name |

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO3S2/c20-14-8-4-7-13(9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRNHDVVLHZGOZ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)

![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)

![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)